molecular formula C22H15Cl2N3O3 B4080469 N-(3-chlorophenyl)-N-(1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl)isonicotinamide

N-(3-chlorophenyl)-N-(1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl)isonicotinamide

Cat. No.: B4080469
M. Wt: 440.3 g/mol
InChI Key: IHGWCJCNTAZUQS-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-(1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl)isonicotinamide is a complex organic compound characterized by the presence of chlorophenyl groups and a dioxopyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-(1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl)isonicotinamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenylamine with isonicotinic acid to form an intermediate, which is then reacted with a dioxopyrrolidinyl derivative under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N-(1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-N-(1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl)isonicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-(1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl)isonicotinamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N-(1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)isonicotinamide
  • N-(3-chlorophenyl)-N-(1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl)isonicotinamide

Uniqueness

N-(3-chlorophenyl)-N-(1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl)isonicotinamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and dioxopyrrolidinyl groups

Properties

IUPAC Name

N-(3-chlorophenyl)-N-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O3/c23-15-3-1-5-17(11-15)26(21(29)14-7-9-25-10-8-14)19-13-20(28)27(22(19)30)18-6-2-4-16(24)12-18/h1-12,19H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGWCJCNTAZUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)N(C3=CC(=CC=C3)Cl)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-N-(1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl)isonicotinamide
Reactant of Route 2
N-(3-chlorophenyl)-N-(1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl)isonicotinamide
Reactant of Route 3
N-(3-chlorophenyl)-N-(1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl)isonicotinamide
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N-(3-chlorophenyl)-N-(1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl)isonicotinamide
Reactant of Route 5
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N-(3-chlorophenyl)-N-(1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl)isonicotinamide
Reactant of Route 6
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N-(3-chlorophenyl)-N-(1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl)isonicotinamide

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